molecular formula C13H17N3O5 B12319338 N,N-Diisopropyl-3,5-dinitrobenzamide

N,N-Diisopropyl-3,5-dinitrobenzamide

Cat. No.: B12319338
M. Wt: 295.29 g/mol
InChI Key: YAOQCUJJKRPOLI-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C13H17N3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the amide group is substituted with two isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with diisopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diisopropyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The compound may also interfere with the synthesis of essential cellular components such as ergosterol in fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro groups and diisopropylamide substitution. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

3,5-dinitro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3

InChI Key

YAOQCUJJKRPOLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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